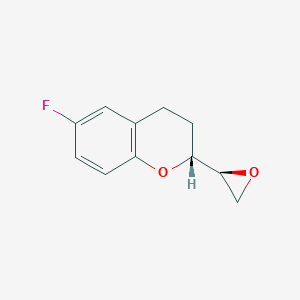

(R)-6-氟-3,4-二氢-2-((R)-环氧丙烷-2-基)-2H-香豆素

描述

Synthesis Analysis

The synthesis of novel derivatives of (R)-6-Fluoro-3,4-dihydro-2((R)-oxiran-2-yl)-2H-chromene has been achieved through various methods. One approach involved designing and synthesizing biologically active urea/thiourea derivatives from this compound. The synthesis process was optimized to achieve high yields and good separation of diastereomers, with certain compounds displaying moderate to excellent antimicrobial activities against various bacterial and fungal strains (Mannam et al., 2020).

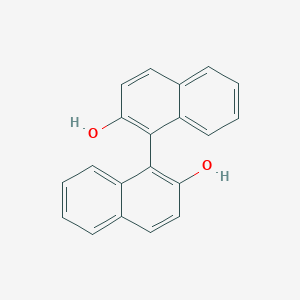

Molecular Structure Analysis

The crystal structure of (R)-6-Fluoro-2-[(S)-oxiran-2-yl]chroman, a closely related compound, has been elucidated, revealing the presence of stereoisomers and their separation by column chromatography. X-ray structure analysis confirmed the solid consisted of the R,S isomer, demonstrating the complexity of the molecular structure and the significance of stereochemistry in its synthesis (Rousselin et al., 2015).

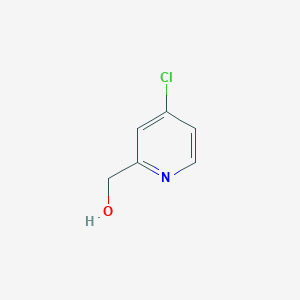

Chemical Reactions and Properties

(R)-6-Fluoro-3,4-dihydro-2((R)-oxiran-2-yl)-2H-chromene undergoes various chemical reactions, forming derivatives with potential antimicrobial activities. For instance, the synthesis of urea/thiourea derivatives indicated that the chemical reactivity of this compound allows for the creation of compounds with significant biological activities, highlighting its versatility in chemical reactions (Mannam et al., 2020).

Physical Properties Analysis

While specific studies focusing solely on the physical properties of (R)-6-Fluoro-3,4-dihydro-2((R)-oxiran-2-yl)-2H-chromene were not identified, the physical properties such as solubility, melting point, and crystalline form can generally be inferred from structural analysis studies like those conducted by Rousselin et al. (2015), which discuss the crystalline forms of related stereoisomers (Rousselin et al., 2015).

Chemical Properties Analysis

The chemical properties of (R)-6-Fluoro-3,4-dihydro-2((R)-oxiran-2-yl)-2H-chromene, such as reactivity with various nucleophiles and electrophiles, can be understood through the synthesis processes and reactions it undergoes. The ability to form various derivatives with significant antimicrobial activities demonstrates its reactive nature and potential as a precursor for synthesizing biologically active compounds (Mannam et al., 2020).

科学研究应用

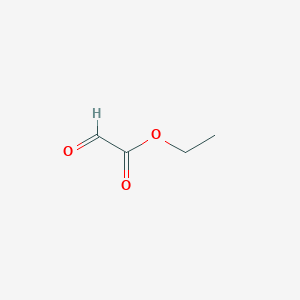

有机合成中的氟化合物

由于其独特的反应性和对分子的物理、化学和生物性质的影响能力,氟化合物在有机合成中起着关键作用。例如,烯烃交换反应是有机合成中一种多功能的方法,利用氟化中间体合成天然产物和具有已知生物活性的化合物。这种技术突显了氟化合物在创造结构复杂和功能多样的分子方面的实用性,其中可能包括对各种应用的"(R)-6-氟-3,4-二氢-2-((R)-环氧丙烷-2-基)-2H-香豆素"衍生物(Ivin, 1998)。

香豆素作为药理学兴趣

香豆素是许多具有重要药理学意义的次生代谢产物中的核心结构。香豆素的合成方法,如6H-苯并[c]香豆素,已经得到广泛审查,展示了它们在药物化学和药物开发中的重要性。这些方法包括铃木偶联反应和金属催化的环化反应,这些方法可能适用于操纵"(R)-6-氟-3,4-二氢-2-((R)-环氧丙烷-2-基)-2H-香豆素"结构以获得针对性的生物活性(Mazimba, 2016)。

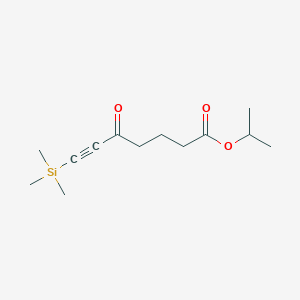

环氧乙烷在聚合物科学中的应用

环氧乙烷,或环氧化物,是聚合物生产中的关键中间体。环氧乙烷与二氧化碳的共聚反应产生聚碳酸酯是一个显著的应用,展示了在聚合物科学中利用环氧乙烷的环境效益。这个研究领域可能为利用"(R)-6-氟-3,4-二氢-2-((R)-环氧丙烷-2-基)-2H-香豆素"开发具有增强性能的新聚合材料提供见解(Ang et al., 2015)。

作用机制

Target of Action

Similar compounds such as (2r,6r)-hydroxynorketamine (hnk) have been found to interact with the n-methyl-d-aspartate receptor (nmdar) and metabotropic glutamate receptor subtypes 2 (mglu2) and 3 (mglu3) . These receptors play crucial roles in neuronal signaling and are involved in various neurological and psychiatric disorders.

Mode of Action

It’s worth noting that (2r,6r)-hnk, a similar compound, exerts its effects via a mechanism converging with mglu2 receptor signaling . This suggests that (2R)-6-fluoro-2-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-chromene might interact with its targets in a similar manner, leading to changes in neuronal signaling.

Biochemical Pathways

Similar compounds like (2r,6r)-hnk have been found to influence pathways related to neuronal signaling, particularly those involving nmdar and mglu2 receptors . These pathways play a crucial role in synaptic plasticity, learning, and memory.

Pharmacokinetics

A study on a similar compound, (2r,6r)-hnk, has been conducted to investigate its pharmacokinetics . The study involved both single dose and repeat dose drug exposures, and the results could provide insights into the ADME properties of (2R)-6-fluoro-2-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-chromene.

Result of Action

Similar compounds like (2r,6r)-hnk have been found to have antidepressant effects . These effects are thought to be mediated by the potentiation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR)-mediated synaptic transmission .

属性

IUPAC Name |

(2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c12-8-2-4-9-7(5-8)1-3-10(14-9)11-6-13-11/h2,4-5,10-11H,1,3,6H2/t10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZDIJGBXSDSEP-MNOVXSKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@@H]3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50463328, DTXSID201335177 | |

| Record name | (2R)-6-Fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(2R)-6-Fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201335177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-6-fluoro-2-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-chromene | |

CAS RN |

129050-26-6, 793669-26-8, 197706-50-6 | |

| Record name | (2R)-6-Fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-2H-1-benzopyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129050-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-6-Fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(2R)-6-Fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201335177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-(R*,S*)-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (-)-[R-(R*,S*)]-6-fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (-)-[R-(R*,R*)]-6-fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-1-Benzopyran, 6-fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-, (2R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

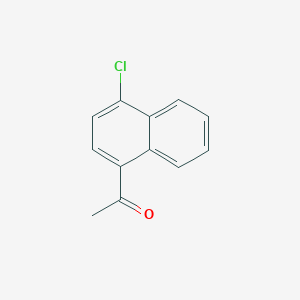

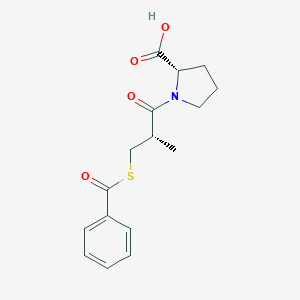

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。